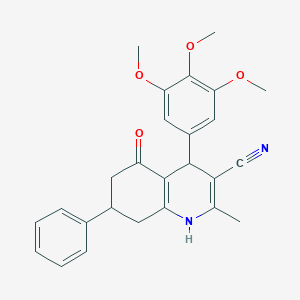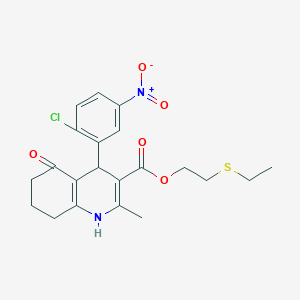
1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine, also known as CNS-5161, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. It belongs to the class of piperazine derivatives and has been shown to have various biological effects.
Applications De Recherche Scientifique
Anticancer Activities
1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine exhibits promising anticancer properties. For instance, a study conducted by Demirağ et al. (2022) revealed that this compound demonstrates significant binding affinity to DNA, which is a crucial target in cancer treatment. The study used conformational analysis and docking simulations to evaluate the interaction between the compound and DNA, finding binding affinities of -7.5 and -7.4 kcal/mol. These results suggest potential strong anti-tumor effects (Demirağ et al., 2022).
Antibacterial Activities
Research has also explored the antibacterial applications of derivatives of 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine. A study by Wu Qi (2014) synthesized novel derivatives of this compound and tested their antibacterial activities. The results indicated that some derivatives showed better antibacterial activities, highlighting the potential of these compounds in treating bacterial infections (Wu Qi, 2014).
Antimalarial Potential
Another significant area of research is the potential use of piperazine derivatives, similar to 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine, as antimalarial agents. Cunico et al. (2009) investigated the structures of certain piperazine derivatives and found that some exhibited antimalarial activity. This research suggests that modifications of the piperazine core, like in 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine, could lead to effective antimalarial drugs (Cunico et al., 2009).
Interaction with DNA
Further research has been conducted on how similar piperazine compounds interact with DNA. ZIA-UR-REHMAN et al. (2009) studied diorganotin(IV) complexes containing a piperazine compound and assessed their interaction with DNA through electrochemical methods. These studies contribute to understanding how piperazine derivatives, like 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine, might interact with biological molecules (ZIA-UR-REHMAN et al., 2009).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-15-12-13(20(21)22)6-7-16(15)18-8-10-19(11-9-18)25(23,24)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUGIHOVUDERLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4983061.png)

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
